molecular formula C17H25N3O5S B2995059 4-((2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide CAS No. 2034283-79-7

4-((2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide

Cat. No. B2995059
CAS RN: 2034283-79-7
M. Wt: 383.46
InChI Key: WXBIZYNFKOIVSL-UHFFFAOYSA-N
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Description

The compound “4-((2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide” is a sulfonamide derivative. Sulfonamides are a group of compounds that contain a functional group called a sulfonamide, which consists of a sulfur atom connected to two oxygen atoms and one nitrogen atom . They are widely used in medicine for their antibacterial properties .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. It would have a benzodioxine ring, a sulfonamide group, and a piperidine ring, among other features .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Some general properties of sulfonamides include moderate water solubility, stability under normal conditions, and the ability to form salts with both acids and bases .

Scientific Research Applications

Synthesis and Biological Activity

The synthesis and evaluation of carboxamide derivatives have been extensively studied, showing significant cytotoxic activities against various cancer cell lines. For instance, a study demonstrated the potent cytotoxicity of certain carboxamide derivatives against murine leukemia, lung carcinoma, and human leukemia cell lines, with some compounds exhibiting IC50 values less than 10 nM. These findings highlight the potential of carboxamide derivatives in cancer therapy (Deady et al., 2003; Deady et al., 2005).

Material Science Applications

Research has also explored the incorporation of sulfonamide and carboxamide groups into polymeric materials. A study on aromatic polyamides based on ether-sulfone-dicarboxylic acids revealed the preparation of polymers with high inherent viscosities and good solubility in polar solvents. These materials exhibited high thermal stability and could be potential candidates for advanced material applications (Hsiao & Huang, 1997).

Medicinal Chemistry and Drug Design

The sulfonamide group is a critical functional group in drug design, appearing in many marketed drugs. Its role in sulfonamide antibacterials, which are inhibitors of tetrahydropteroic acid synthetase, exemplifies its importance in medicinal chemistry. Despite historical concerns about sulfonamide-related toxicities, modern research clarifies that the sulfonamide group is both essential and safe for use in drug development (Kalgutkar et al., 2010; Smith & Jones, 2008).

Antimicrobial and Enzyme Inhibition Studies

Several studies have synthesized and tested the biological activities of sulfonamide derivatives, showing their potential as antimicrobial agents and enzyme inhibitors. For example, novel benzhydrylpiperazine derivatives were evaluated for their cytotoxic activities against various cancer cell lines, indicating the versatility of sulfonamide derivatives in developing new therapeutic agents (Gurdal et al., 2013).

Mechanism of Action

If this compound has biological activity, it could potentially act through a variety of mechanisms. For example, many sulfonamides inhibit the growth of bacteria by interfering with their ability to synthesize folic acid .

Safety and Hazards

Sulfonamides are generally considered safe for use in humans, but they can cause allergic reactions in some people . They should be handled with care to avoid exposure.

properties

IUPAC Name

4-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonylamino)methyl]-N,N-dimethylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O5S/c1-19(2)17(21)20-7-5-13(6-8-20)12-18-26(22,23)14-3-4-15-16(11-14)25-10-9-24-15/h3-4,11,13,18H,5-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXBIZYNFKOIVSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)N1CCC(CC1)CNS(=O)(=O)C2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide

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